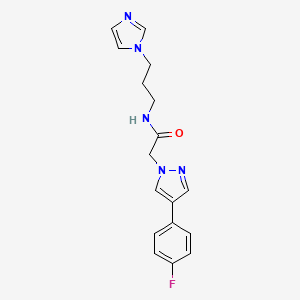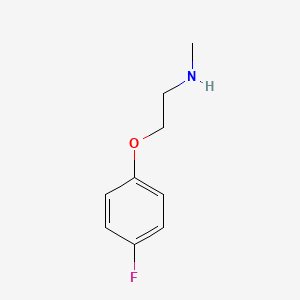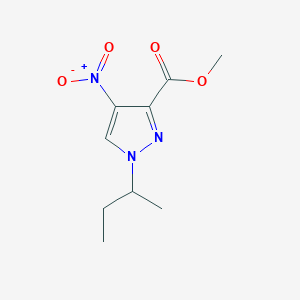
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. This compound has gained significant attention due to its potential as a cancer therapeutic agent.
作用机制
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide binds to the ATP-binding site of oncogenic RTKs, preventing their activation and downstream signaling. This leads to the inhibition of cell growth, induction of apoptosis, and sensitization of cancer cells to therapy. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a high selectivity for oncogenic RTKs over non-oncogenic RTKs, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition to its anticancer effects, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in lab experiments is its high selectivity for oncogenic RTKs, which allows for the specific targeting of cancer cells. Another advantage is its favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation is the lack of data on the long-term safety and efficacy of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in humans.
未来方向
For N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide include further preclinical and clinical studies to evaluate its safety and efficacy in humans. It may also be useful to investigate the potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, the development of more potent and selective RTK inhibitors based on the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide may lead to the discovery of new cancer therapeutic agents.
合成方法
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is synthesized through a multistep process that involves the coupling of 4-(4-fluorophenyl)-1H-pyrazole-1-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine, followed by the addition of acetic anhydride to yield the final product. This method has been optimized to produce high yields of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide with high purity.
科学研究应用
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical and clinical research for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit the activity of oncogenic RTKs, including EGFR, HER2, and MET, which are commonly overexpressed in various cancer types. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-16-4-2-14(3-5-16)15-10-21-23(11-15)12-17(24)20-6-1-8-22-9-7-19-13-22/h2-5,7,9-11,13H,1,6,8,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHHTKMWGLZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)
![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)
![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)